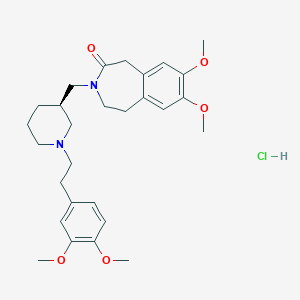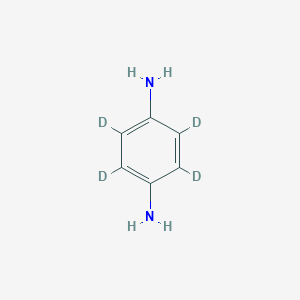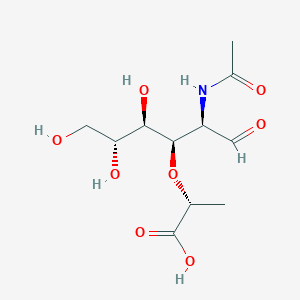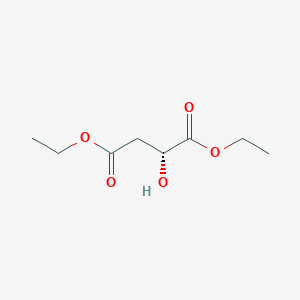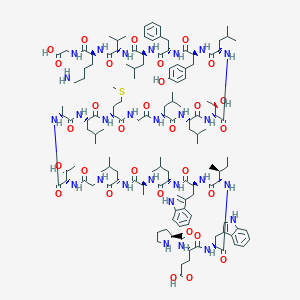
Grendel protein, recombinant
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Grendel protein, recombinant, is a protein that has been synthesized using recombinant DNA technology. This protein has been found to have potential applications in scientific research, particularly in the fields of cell biology and biochemistry.
Mécanisme D'action
The mechanism of action of Grendel protein is not fully understood. However, it has been shown to interact with various proteins, including those involved in cell signaling and apoptosis. It is believed that Grendel protein may play a role in regulating cell growth and differentiation.
Biochemical and Physiological Effects:
Grendel protein has been shown to have various biochemical and physiological effects. It has been found to regulate the activity of certain enzymes, such as protein kinases, and to modulate the expression of certain genes. It has also been shown to affect cell proliferation and differentiation, as well as apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Grendel protein in lab experiments include its high purity, stability, and specificity. It can be used to study various cellular processes and to develop new drugs and therapies. However, there are also limitations to using Grendel protein in lab experiments. It can be difficult to obtain large quantities of the protein, and it may not be suitable for certain types of experiments.
Orientations Futures
There are many future directions for research on Grendel protein. One area of research could be to investigate the role of Grendel protein in various disease states, such as cancer and neurodegenerative disorders. Another area of research could be to develop new drugs and therapies based on the activity of Grendel protein. Additionally, further studies could be conducted to better understand the mechanism of action of Grendel protein and its interactions with other proteins.
Méthodes De Synthèse
The synthesis of Grendel protein involves the use of recombinant DNA technology. This technology involves the insertion of a gene that codes for the protein of interest into a plasmid vector. The plasmid vector is then introduced into a host cell, such as Escherichia coli, where it is replicated and expressed. The expressed protein is then purified using various techniques, such as chromatography, to obtain a highly pure form of the protein.
Applications De Recherche Scientifique
Grendel protein, recombinant, has potential applications in scientific research, particularly in the fields of cell biology and biochemistry. This protein can be used as a tool to study various cellular processes, such as signal transduction and protein-protein interactions. It can also be used to investigate the structure and function of proteins, as well as to develop new drugs and therapies.
Propriétés
Numéro CAS |
141304-55-4 |
|---|---|
Nom du produit |
Grendel protein, recombinant |
Formule moléculaire |
C134H205N27O30S |
Poids moléculaire |
2706.3 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C134H205N27O30S/c1-24-77(18)111(160-130(187)105(63-85-65-138-90-40-31-29-38-88(85)90)155-120(177)93(47-48-108(167)168)145-119(176)91-42-34-51-136-91)132(189)157-104(62-84-64-137-89-39-30-28-37-87(84)89)127(184)150-97(55-71(6)7)121(178)142-78(19)114(171)148-95(53-69(2)3)118(175)140-67-107(166)158-112(80(21)162)133(190)143-79(20)115(172)149-98(56-72(8)9)123(180)146-94(49-52-192-23)117(174)139-66-106(165)144-96(54-70(4)5)122(179)151-101(59-75(14)15)129(186)161-113(81(22)163)134(191)156-99(57-73(10)11)124(181)153-103(61-83-43-45-86(164)46-44-83)126(183)154-102(60-82-35-26-25-27-36-82)125(182)152-100(58-74(12)13)128(185)159-110(76(16)17)131(188)147-92(41-32-33-50-135)116(173)141-68-109(169)170/h25-31,35-40,43-46,64-65,69-81,91-105,110-113,136-138,162-164H,24,32-34,41-42,47-63,66-68,135H2,1-23H3,(H,139,174)(H,140,175)(H,141,173)(H,142,178)(H,143,190)(H,144,165)(H,145,176)(H,146,180)(H,147,188)(H,148,171)(H,149,172)(H,150,184)(H,151,179)(H,152,182)(H,153,181)(H,154,183)(H,155,177)(H,156,191)(H,157,189)(H,158,166)(H,159,185)(H,160,187)(H,161,186)(H,167,168)(H,169,170)/t77-,78-,79-,80+,81+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,110-,111-,112-,113-/m0/s1 |
Clé InChI |
MPDSVFMNDZTGQD-OGWLCLCSSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]7CCCN7 |
SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)NC(=O)C7CCCN7 |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)NC(=O)C7CCCN7 |
Autres numéros CAS |
141304-55-4 |
Séquence |
PEWIWLALGTALMGLLTLYFLVKG |
Synonymes |
fourth chain of Grendel protein, recombinant Grendel protein, recombinant second chain of Grendel protein, recombinant third chain of Grendel protein, recombinant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



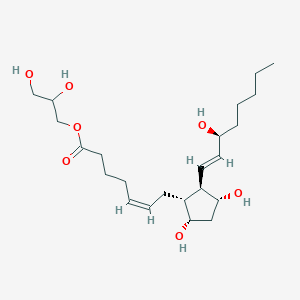
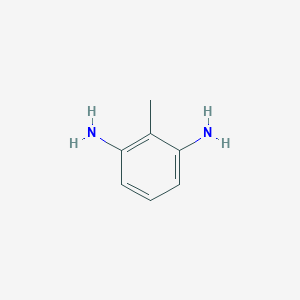
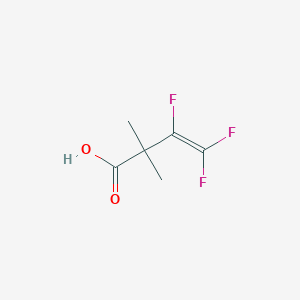




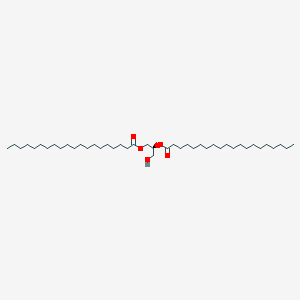
![5-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol](/img/structure/B122851.png)
